methyl 3-{[4-(3-methylphenoxy)butanoyl]amino}benzoate
Overview
Description
Methyl esters are a type of organic compound that are derived from carboxylic acids . They are often used in a variety of applications, including as solvents, plasticizers, and even in the production of biodiesel .
Synthesis Analysis
Methyl esters can be synthesized through a process known as esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst . The specific synthesis process for “methyl 3-{[4-(3-methylphenoxy)butanoyl]amino}benzoate” would likely involve the reaction of the appropriate carboxylic acid and alcohol precursors .Molecular Structure Analysis
The molecular structure of a methyl ester like “this compound” would consist of a methyl group (CH3) attached to an ester functional group (COO) . The rest of the molecule would be made up of the specific organic groups indicated by the name of the compound .Chemical Reactions Analysis
Methyl esters can undergo a variety of chemical reactions, including hydrolysis, reduction, and transesterification . The specific reactions that “this compound” would undergo would depend on the specific conditions and reagents present .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific molecular structure . These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules or systems. For “methyl 3-{[4-(3-methylphenoxy)butanoyl]amino}benzoate”, this would depend on its intended use or application. For example, if it were used as a pharmaceutical, its mechanism of action might involve binding to a specific receptor or enzyme in the body .
Safety and Hazards
The safety and hazards associated with a compound like “methyl 3-{[4-(3-methylphenoxy)butanoyl]amino}benzoate” would depend on its specific properties and uses . It’s important to handle all chemicals with appropriate safety precautions, including wearing protective clothing and working in a well-ventilated area .
Future Directions
Properties
IUPAC Name |
methyl 3-[4-(3-methylphenoxy)butanoylamino]benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-14-6-3-9-17(12-14)24-11-5-10-18(21)20-16-8-4-7-15(13-16)19(22)23-2/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANNYFBFXRKCKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=CC=CC(=C2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.